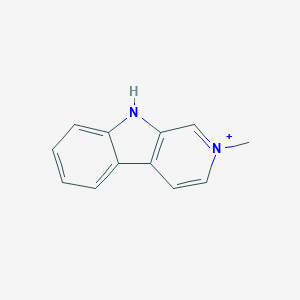

9-Mono-N'-methylnorharman

Description

Classification within Beta-Carboline Alkaloids

9-Mono-N'-methylnorharman is classified as a beta-carboline alkaloid. smolecule.com Beta-carbolines are a large group of natural and synthetic compounds characterized by a tricyclic indole (B1671886) structure, specifically a 9H-pyrido[3,4-b]indole backbone. smolecule.comscispace.com These compounds are found in various plants and can also be formed in the mammalian body. nih.gov The structure of this compound is derived from the parent beta-carboline, norharman, through the addition of a methyl group to the nitrogen atom at position 9 of the indole ring. nih.gov

Overview of Biological and Pharmacological Activities

Research has primarily focused on the neurological effects of this compound, revealing a complex profile that includes both potential neurotoxic and other modulatory activities on neurotransmitter systems. A significant area of investigation has been its role as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters like serotonin (B10506) and dopamine (B1211576). mdpi.comwikipedia.orgmayoclinic.org While many beta-carbolines are known MAO inhibitors, specific inhibitory concentrations (IC50 values) for this compound against MAO-A and MAO-B are not extensively detailed in the reviewed literature. nih.govjmb.or.krnih.gov However, its structural relative, 9-methyl-β-carboline, is a known inhibitor of both MAO-A and MAO-B. nih.gov

Studies have demonstrated that systemic administration of this compound can induce behavioral and neurochemical changes in animal models. For instance, in C57BL/6 mice, it has been shown to cause bradykinesia, a slowness of movement. nih.gov Furthermore, it potently decreases the levels of both dopamine and serotonin in various brain regions. nih.gov

One of the key findings in the study of this compound is its metabolism to a more toxic derivative. Research has shown that this compound is a precursor to the formation of the toxic metabolite 2,9-di-N,N'-methylated norharmanium cation (2,9-Me2NH+). scispace.comnih.gov The formation of this metabolite in the brain of mice receiving this compound is significantly higher than in those treated with norharman or 2-mono-N-methylated norharmanium cation. nih.gov This metabolite has been shown to be selectively toxic to tyrosine hydroxylase (TH)-positive neurons, which are primarily dopaminergic neurons, at lower concentrations. scispace.comnih.gov

The following table summarizes key research findings on the biological effects of this compound from a notable 1998 study by Matsubara et al.

| Experimental Model | Compound Administered | Observed Effect | Quantitative Finding |

| C57BL/6 mice | This compound | Reduction in dopamine content in the striatum and midbrain | Potent decrease |

| C57BL/6 mice | This compound | Reduction in serotonin content in various brain regions | Potent decrease |

| C57BL/6 mice | This compound | Reduction in tyrosine hydroxylase (TH)-positive cells in the substantia nigra pars compacta | Diminished to 66% of control values |

| C57BL/6 mice | This compound | Formation of the toxic metabolite 2,9-di-N,N'-methylated norharmanium cation (2,9-Me2NH+) in the brain | 14 times higher than in norharman-treated mice and 8 times higher than in 2-mono-N-methylated norharmanium cation-treated mice |

Historical Context of Research Focus

The academic interest in this compound appears to have gained significant traction in the late 1990s, particularly with research investigating the potential role of beta-carbolines in the pathology of Parkinson's disease. nih.govresearchgate.netnih.gov A seminal 1998 study was among the first to systematically administer this compound to mice to examine its potential to induce parkinsonian-like symptoms through N-methylation. smolecule.comnih.gov

This early research established a central theme that has persisted in the study of this compound: its role as a potential pro-toxin. scispace.comnih.gov The focus has been on its conversion to the more toxic cation, 2,9-di-N,N'-methylated norharmanium, and the subsequent neurodegenerative effects on dopaminergic neurons. nih.govresearchgate.net This line of inquiry has positioned this compound as a compound of interest for understanding the mechanisms of neurotoxicity and their potential relevance to neurodegenerative disorders.

Structure

3D Structure

Properties

CAS No. |

17994-14-8 |

|---|---|

Molecular Formula |

C12H11N2+ |

Molecular Weight |

183.23 g/mol |

IUPAC Name |

2-methyl-9H-pyrido[3,4-b]indol-2-ium |

InChI |

InChI=1S/C12H10N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-8H,1H3/p+1 |

InChI Key |

UDHBHTHWWOQPBW-UHFFFAOYSA-O |

SMILES |

C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2 |

Canonical SMILES |

C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2 |

Other CAS No. |

17994-14-8 |

Synonyms |

9-MeNH 9-mono-N'-methylnorharman |

Origin of Product |

United States |

Molecular Mechanisms of Action

Interactions with Neurotransmitter Systems

9-Me-BC exerts significant influence over several biogenic monoamine neurotransmitter systems, which are crucial for regulating a wide array of cognitive and physiological processes nih.gov. The monoamine family includes neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine nih.gov.

Research has demonstrated that 9-Me-BC has a pronounced stimulatory and protective effect on the dopaminergic system. In vitro studies using primary mesencephalic dopaminergic neuron cell cultures have shown that 9-Me-BC can increase the number of differentiated dopaminergic neurons wikipedia.org. It also promotes the expression of tyrosine hydroxylase, a key enzyme in the synthesis of dopamine, and other transcription factors associated with dopaminergic cell maturation wikipedia.orgresearchgate.net.

Furthermore, 9-Me-BC has been observed to stimulate the growth of dopaminergic neurons and enhance neurite outgrowth wikipedia.orgnih.gov. In animal models, treatment with 9-Me-BC has been linked to elevated dopamine levels in the hippocampus, a brain region critical for learning and memory nih.gov. The compound has also shown protective effects against dopaminergic neurotoxins in laboratory settings wikipedia.orgnih.gov. For instance, it inhibits the oxidation of the precursor MPTP to the potent dopaminergic neurotoxin MPP+ wikipedia.org. The neurostimulatory effects of 9-Me-BC on dopaminergic neurons appear to function independently of D2 and D3 dopamine receptors wikipedia.org.

Table 1: Summary of Research Findings on 9-Me-BC's Effects on the Dopaminergic System

| Finding | Model System | Observed Effect | Reference |

|---|---|---|---|

| Neuronal Proliferation | In-vitro murine midbrain cell cultures | Maximum 33% increase in the number of dopaminergic tyrosine hydroxylase (TH+) neurons. | wikipedia.org |

| Gene Expression | Cortical dopaminergic astrocytes (mice) | 2-fold increase in the gene expression of brain-derived neurotrophic factor (BDNF). | wikipedia.org |

| Neuroprotection | In vitro | Inhibited oxidation of MPTP to MPP+ and showed protective effects against 2,9-DiMe-BC+. | wikipedia.org |

| Neuroregeneration | In vitro | Regeneration of neurons after chronic rotenone administration. | wikipedia.org |

| Dopamine Levels | Rats (in vivo) | Reversed dopamine-lowering effect of MPP+ neurotoxin in the striatum. | researchgate.net |

The influence of 9-Me-BC on the serotonergic system is primarily linked to its activity as a monoamine oxidase inhibitor. Serotonin (5-hydroxytryptamine or 5-HT) is a key substrate for monoamine oxidase-A (MAO-A) nih.gov. By inhibiting MAO-A, 9-Me-BC reduces the breakdown of serotonin in the synaptic cleft patsnap.com. This leads to an increased concentration and availability of serotonin, which can enhance communication between neurons patsnap.com. The serotonergic system is deeply involved in the regulation of mood, emotion, and cognition nih.govresearchgate.net.

Beyond dopamine and serotonin, the action of 9-Me-BC extends to other biogenic amines, particularly norepinephrine patsnap.comnih.gov. Like serotonin and dopamine, norepinephrine is a monoamine neurotransmitter that is catabolized by monoamine oxidase nih.gov. As a primary inhibitor of MAO-A, 9-Me-BC consequently prevents the degradation of norepinephrine nih.govpatsnap.com. This leads to higher levels of norepinephrine in the brain, which can influence processes such as arousal, attention, and memory consolidation nih.gov. The three major monoamines—dopamine, serotonin, and norepinephrine—all have their synaptic effects terminated in part by MAO, making them susceptible to modulation by 9-Me-BC researchgate.netnih.gov.

Enzymatic Interactions and Regulation

The primary enzymatic interaction identified for 9-Me-BC is its modulation of monoamine oxidase activity.

9-Me-BC is recognized as a monoamine oxidase inhibitor (MAOI), with a notable selectivity for the MAO-A isoform wikipedia.orgnih.gov. MAOs are a family of enzymes bound to the outer membrane of mitochondria that are responsible for the oxidative deamination of monoamine neurotransmitters, thereby inactivating them nih.govresearchgate.net. There are two main forms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and distribution throughout the body patsnap.comnih.gov.

The mechanism of action for MAO-A inhibitors involves blocking the active site of the MAO-A enzyme nih.gov. This enzyme plays a critical role in the breakdown of monoamines such as serotonin, norepinephrine, and dopamine patsnap.com. By inhibiting the catalytic activity of MAO-A, 9-Me-BC prevents these neurotransmitters from being degraded after their release into the synaptic cleft youtube.com. This results in an accumulation of the monoamines, leading to higher concentrations available to bind with postsynaptic receptors patsnap.com. This enhanced neurotransmitter availability is the foundational mechanism by which MAO-A inhibitors, including 9-Me-BC, exert their effects on the central nervous system nih.govpatsnap.com.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Other Names |

|---|---|

| 9-Mono-N'-methylnorharman | 9-Me-BC, 9-Methyl-β-carboline |

| Dopamine | DA |

| Serotonin | 5-HT, 5-hydroxytryptamine |

| Norepinephrine | NE |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | MPTP |

| 1-methyl-4-phenylpyridinium | MPP+ |

Monoamine Oxidase (MAO) Activity Modulation

MAO-B Inhibition Mechanisms

This compound, also known as 9-methyl-β-carboline (9-me-BC), functions as an inhibitor of monoamine oxidase B (MAO-B) nih.govnih.govresearchgate.net. The inhibition of MAO-B by 9-me-BC has been determined to have a half-maximal inhibitory concentration (IC50) of 15.5 µM nih.govnih.govresearchgate.net. MAO-B is a key enzyme in the metabolism of dopamine; therefore, its inhibition by 9-me-BC leads to increased availability of dopamine in the nervous system nih.gov. Mechanistically, this inhibition has been shown to prevent the oxidation of the neurotoxin precursor 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) into its toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), a process catalyzed by MAO-B nih.govwikipedia.org.

| Enzyme | IC50 Value |

|---|---|

| Monoamine Oxidase B (MAO-B) | 15.5 µM |

Nicotinamide (B372718) N-Methyltransferase (NNMT) Substrate and Interaction

The enzyme Nicotinamide N-Methyltransferase (NNMT) has been shown to catalyze the N-methylation of the parent β-carboline compound, norharman semanticscholar.orgkcl.ac.uknih.gov. This enzymatic reaction utilizes S-adenosylmethionine (SAM) as a methyl donor reddit.com. The product of this specific reaction is 2-N-methylnorharman, indicating that NNMT methylates the nitrogen atom at the 2-position of the pyridine (B92270) ring of the norharman structure semanticscholar.orgkcl.ac.uknih.govresearchgate.net. Kinetic analysis of this reaction determined the Michaelis constant (Km) and the catalytic rate constant (kcat) for norharman as a substrate for NNMT semanticscholar.orgnih.govresearchgate.net.

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 90 ± 20 µM |

| kcat (Catalytic rate constant) | 3 x 10⁻⁴ ± 2 x 10⁻⁵ s⁻¹ |

The interaction between norharman and Nicotinamide N-Methyltransferase (NNMT) directly impacts the cellular methylation cycle because the reaction is dependent on the universal methyl donor, S-adenosylmethionine (SAM) reddit.comnih.gov. The consumption of SAM during the N-methylation of norharman links the metabolism of β-carbolines to the broader cellular methylation potential. The enzymatic conversion of norharman by NNMT has been proposed to function as a detoxification pathway, as it methylates the parent compound into a different metabolite semanticscholar.orgkcl.ac.uk.

Interactions with Tyrosine Hydroxylase

This compound has been demonstrated to have significant interactions with tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of dopamine nootropicsorigin.comcolab.ws. Research shows that 9-me-BC stimulates and upregulates the expression of the tyrosine hydroxylase gene and increases the quantity of TH protein nih.govresearchgate.netnih.gov. This stimulatory effect extends to the upregulation of several transcription factors essential for dopaminergic differentiation and TH expression, including Gata2, Gata3, Creb1, Crebbp, Nurr1, and Pitx3 nih.govslideshare.netnih.gov.

Mitochondrial Complex I Inhibition

While certain N-methylated β-carboline derivatives, particularly the 2,9-dimethyl-β-carbolinium ion, are recognized as potent inhibitors of the mitochondrial respiratory chain's Complex I, this compound (which is methylated at the N-9 position) has been observed to exert protective effects nih.govresearchgate.netnih.govpnas.org. Studies have shown that 9-me-BC can protect dopaminergic neurons from toxins that act by inhibiting Complex I, such as MPP+ and rotenone researchgate.netnih.govresearchgate.net. This suggests that while the β-carboline structure is associated with Complex I inhibition, the specific position of methylation is critical in determining the compound's effect on mitochondrial respiration.

Receptor Binding Profiles and Ligand Interactions

The β-carboline heterocyclic structure is known to serve as a scaffold for compounds that bind to a variety of receptors in the central nervous system, including benzodiazepine, dopamine, and 5-hydroxytryptamine (serotonin) receptors acs.org. However, specific binding affinity data for this compound across a wide panel of receptors is not extensively detailed in the reviewed literature. One study investigating synthetic 1-aryl-β-carbolines noted that methylation of the indole (B1671886) nitrogen (the N-9 position, as in 9-me-BC) led to a notable decrease in binding affinity for serotonin receptors when compared to its unmethylated counterpart acs.org.

| Receptor Class | General β-Carboline Interaction | Effect of N-9 Methylation on Binding |

|---|---|---|

| Serotonin (5-HT) Receptors | Binding reported for various analogues | Reduced affinity observed in a 1-aryl-β-carboline analogue |

| Dopamine Receptors | Binding reported for the β-carboline class | Not specified in reviewed literature |

| Benzodiazepine Receptors | Binding reported for the β-carboline class | Not specified in reviewed literature |

Cellular Signaling Pathway Modulation

This compound, also known as 9-methyl-β-carboline (9-me-BC), exerts its effects by modulating a variety of intracellular signaling pathways. Research indicates that its neurostimulative, neuroprotective, and neuroregenerative properties are linked to its ability to influence key signaling cascades involved in neuronal survival, differentiation, and function.

One of the central pathways affected by this compound is the phosphatidylinositol 3-kinase (PI3K) pathway . nih.govnih.gov The effects of this compound are reportedly mediated through this critical signaling route. nih.govnih.gov The PI3K/Akt pathway is a downstream target of the Fibroblast Growth Factor Receptor (FGFR), which plays a central role in the signaling processes mediated by the Neural Cell Adhesion Molecule (NCAM).

Furthermore, this compound is involved in the modulation of signaling pathways associated with NCAM. nih.gov The stimulatory effects of this compound on neuritogenesis have been shown to be blocked by the inhibition of Protein Kinase A (PKA) and Protein Kinase C (PKC) , both of which are implicated in the NCAM signaling pathway. nih.govresearchgate.net Downstream targets of NCAM-mediated signaling that are influenced by this compound include the MAPK pathway , PKA, PKC, the PI3K/Akt pathway , and the cAMP-response element binding protein (CREB) .

A significant aspect of this compound's mechanism of action is its ability to stimulate the gene expression of several crucial neurotrophic factors. nih.govnih.govslideshare.net This upregulation is a key contributor to its neuroprotective and regenerative potential for dopaminergic neurons. researchgate.netcolab.ws Additionally, the compound has been observed to increase the gene expression of transcription factors that are essential for the expression of tyrosine hydroxylase. slideshare.netcolab.ws

The following table summarizes the key cellular signaling pathways and molecules modulated by this compound:

| Signaling Pathway/Molecule | Effect of this compound | Associated Cellular Process |

|---|---|---|

| Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway | Activation | Neuronal survival and growth |

| Protein Kinase A (PKA) | Activation | NCAM-mediated neuritogenesis |

| Protein Kinase C (PKC) | Activation | NCAM-mediated neuritogenesis |

| MAPK Pathway | Activation | NCAM-mediated signaling |

| cAMP-response element binding protein (CREB) | Activation | Transcription of genes involved in neuronal plasticity and survival |

| Neurotrophic Factor Gene Expression (Artn, Bdnf, Egln1, Tgfb2, Ncam1) | Upregulation | Neuroprotection, neuroregeneration, and neurite outgrowth |

| Tyrosine Hydroxylase Transcription Factor Gene Expression (Nurr1, Pitx3, CREB, CREBBP, GATA2, GATA3) | Upregulation | Dopaminergic neuron differentiation and function |

Cellular Effects and Mechanistic Biology

Neurocellular Responses

The interaction of 9-Mono-N'-methylnorharman with neuronal cells reveals a dual nature, with outcomes ranging from enhanced survival and differentiation to cytotoxicity, largely dependent on concentration.

Impact on Neuronal Viability and Survival

Research indicates that this compound can exert neuroprotective effects by enhancing neuronal viability. In studies using primary mesencephalic dopaminergic cultures, treatment with 9-Me-BC led to an increase in ATP content, a reduction in the release of lactate (B86563) dehydrogenase (LDH), and a decreased number of necrotic cells, as identified by propidium (B1200493) iodide staining. nih.govresearchgate.net Furthermore, it has been shown to decrease the activity of caspase-3, an enzyme central to the apoptotic cascade. nih.govresearchgate.net One study noted an increase in neuronal viability of up to 20%.

However, the effects of this compound are highly concentration-dependent. While concentrations around 90 μM were found to increase the number of dopaminergic neurons in murine midbrain cell cultures, higher concentrations of 125 μM and 150 μM led to a progressive decrease in neuron numbers. nih.gov High concentrations of β-carbolines (100 µM) have been shown to cause a 9-19% loss in the viability of PC12 cells, a cell line used in neurological research.

Effects on Neurite Outgrowth and Neuronal Differentiation

This compound has been observed to stimulate significant developments in neuronal morphology and differentiation. Studies have demonstrated that the compound promotes neurite outgrowth and increases neurite branching. nih.gov This effect appears to be linked to the increased gene expression of several crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF), Artemin (Artn), and Neural Cell Adhesion Molecule (Ncam1). nih.govresearchgate.net

The mechanism for stimulating neurite outgrowth may be independent of its effects on neuronal proliferation. Evidence suggests that while the generation of new dopaminergic neurons requires the compound to enter the neuron via the dopamine (B1211576) transporter (DAT), the stimulation of neurite outgrowth persists even when the DAT is blocked. nih.govresearchgate.net This has led to the hypothesis that astrocytes play a critical role, with 9-Me-BC potentially acting on these glial cells to stimulate the release of neurotrophic factors that, in turn, promote neurite extension. researchgate.net Furthermore, 9-Me-BC treatment has been shown to increase the expression of transcription factors associated with dopaminergic differentiation, leading to a greater number of mature, differentiated neurons in culture. nih.govnih.gov

Selective Vulnerability of Dopaminergic Neurons

The effects of this compound are particularly pronounced in dopaminergic neurons, the cell type primarily affected in Parkinson's disease. At protective concentrations, it has been shown to increase the number of tyrosine hydroxylase (TH) positive neurons, a key marker for dopaminergic cells. nih.govnih.govtandfonline.com Some studies report an increase of approximately 20-25% in the population of these neurons in primary cultures. researchgate.net This effect is attributed to the stimulation of genes critical for dopaminergic differentiation, such as Nurr1 and Pitx3. nih.gov

Conversely, high-dose administration reveals a selective toxicity towards these same neurons. In a mouse model, systemic administration of this compound led to a significant reduction in the number of TH-positive cells in the substantia nigra, with numbers diminishing to 66% of control values. This was more pronounced than the reduction seen with its precursor, norharman. mdpi.com This toxicity is thought to be mediated by its metabolite, 2,9-di-N,N'-methylated norharmanium cation (2,9-Me2NH+), which selectively kills TH-positive neurons at lower concentrations. mdpi.com

| Parameter | Cell/Animal Model | Concentration/Dose | Observed Effect | Reference |

| Neuronal Viability | Primary Mesencephalic Culture | Not Specified | ▲ Increased ATP content, ▼ Decreased LDH release & necrosis | nih.gov |

| Dopaminergic Neuron # | Murine Midbrain Culture | 90 µM | ▲ Maximum 33% increase | nih.gov |

| Dopaminergic Neuron # | Murine Midbrain Culture | 125-150 µM | ▼ Progressive decrease | nih.gov |

| Cell Viability | PC12 Cells | 100 µM | ▼ 9-19% loss | |

| TH-positive Neurons | C57BL/6 Mice | Systemic Admin. | ▼ Reduced to 66% of control | mdpi.com |

| Neurite Outgrowth | Dopaminergic Neurons | Not Specified | ▲ Increased | nih.gov |

| Gene Expression | Cortical Astrocytes | Not Specified | ▲ 2-fold increase in BDNF | nih.gov |

Mitochondrial Function and Energetics

The mitochondrion is a key site of action for this compound and its metabolites, influencing cellular energy production and the stability of the mitochondrial membrane.

Mitochondrial Transmembrane Potential Dynamics

The direct impact of this compound on the mitochondrial transmembrane potential (ΔΨm) is not well-documented. However, research into its metabolite, the 2,9-dimethyl-β-carbolinium ion (2,9-diMe-βC+), provides significant insight. nih.gov This metabolite, which can be formed from this compound in the brain, exhibits a biphasic effect on mitochondrial potential. mdpi.comnih.gov

Initial exposure of neuroblastoma cells to the 2,9-diMe-βC+ ion causes a significant increase in the mitochondrial membrane potential within the first few minutes. nih.gov This period of hyperpolarization is followed by a dissipation of the potential after approximately 60 minutes. nih.gov This subsequent collapse of the membrane potential is consistent with findings that the metabolite is an inhibitor of Complex I of the mitochondrial respiratory chain. mdpi.comnih.gov Inhibition at this site disrupts the proton pumping that generates the potential, ultimately leading to mitochondrial dysfunction. mdpi.com

ATP Synthesis and Cellular Energy Status

Consistent with its effects on neuronal viability, this compound has been shown to positively influence cellular energy levels under certain conditions. Treatment of primary mesencephalic cultures with the compound resulted in a measurable increase in cellular ATP content. nih.govresearchgate.netif-pan.krakow.pl This suggests that at neuroprotective concentrations, it can enhance the efficiency of mitochondrial energy production. One study reported that 9-Me-BC increased activity at Complex I of the electron transport chain, which would directly contribute to greater ATP synthesis.

In contrast, its metabolite, 2,9-diMe-βC+, has the opposite effect. As a consequence of its inhibitory action on mitochondrial Complex I, the metabolite interferes with energy metabolism and leads to a reduction in ATP levels. mdpi.com This depletion of cellular energy is a key factor in its neurotoxicity. Furthermore, this compound is an inhibitor of monoamine oxidase B (MAO-B) in mitochondria, with an IC₅₀ value of 7.3 µM for inhibiting the oxidation of the neurotoxin precursor MPTP. nih.gov This inhibition can be seen as a protective mechanism, preventing the bioactivation of certain neurotoxins within the mitochondria. nih.gov

| Parameter | Compound | Cell/System | Concentration | Observed Effect | Reference |

| ATP Content | This compound | Primary Mesencephalic Culture | 50 µM | ▲ Increased | nih.govgoogle.com |

| ATP Content | 2,9-diMe-βC+ (Metabolite) | Not Specified | Not Specified | ▼ Reduced | mdpi.com |

| Mitochondrial Potential | 2,9-diMe-βC+ (Metabolite) | Neuroblastoma Cells | Not Specified | ▲ Initial increase, followed by ▼ dissipation | nih.gov |

| MAO-B Inhibition (re: MPTP) | This compound | Human Mitochondria | IC₅₀ = 7.3 µM | ■ Inhibition | nih.gov |

| MAO-A Inhibition | This compound | Not Specified | IC₅₀ = 1 µM | ■ Inhibition | nih.gov |

| MAO-B Inhibition | This compound | Not Specified | IC₅₀ = 15.5 µM | ■ Inhibition | nih.gov |

Mechanisms of Programmed Cell Death

Programmed cell death, primarily apoptosis, is a regulated process essential for tissue homeostasis. Its dysregulation is implicated in numerous diseases. 9-Me-N-NH and its analogs can modulate apoptotic signaling, particularly pathways linked to mitochondrial integrity.

Apoptosis is executed by a family of proteases called caspases. reactome.org The intrinsic pathway of apoptosis involves the activation of initiator caspase-9, which then activates effector caspases like caspase-3, leading to cellular dismantling. nih.govnih.govbiovendor.com Research indicates that β-carbolines can interrupt this cascade.

The protective effects of these compounds are often exerted upstream of caspase activation. By preventing mitochondrial damage, they inhibit the release of cytochrome c, a critical step for the assembly of the apoptosome and the subsequent activation of caspase-9. nih.govplos.org Studies have shown that β-carbolines, including 1-methylated variants, inhibit the activation of both caspase-9 and caspase-3 that would otherwise be triggered by toxins. nih.govresearchgate.net Furthermore, research on 9-methyl-β-carboline (9-me-BC) has shown it can downregulate the expression of genes relevant to apoptosis, such as FAS. mdpi.com This suggests that the anti-apoptotic action of these compounds occurs at multiple levels, including the suppression of key mitochondrial and genetic triggers.

Mitochondria are central regulators of cell death and survival. nih.govmdpi.com Mitochondrial dysfunction—characterized by the loss of mitochondrial membrane potential, opening of the permeability transition pore, and release of pro-apoptotic factors—is a point of no return for many apoptotic pathways. nih.gov

The interaction of 9-Me-N-NH with mitochondria appears to be dual-natured. As mentioned, high concentrations are associated with parkinsonism and can inhibit mitochondrial respiration, suggesting a capacity to induce mitochondrial dysfunction. nih.gov

In contrast, at protective concentrations, β-carbolines prevent toxin-induced mitochondrial collapse. nih.gov In experimental models, they effectively inhibited the decrease in mitochondrial transmembrane potential and the release of cytochrome c caused by reactive nitrogen species or dopamine quinone. nih.govnih.govkoreascience.kr By stabilizing mitochondrial function, these compounds prevent the activation of the downstream apoptotic machinery, thereby promoting cell survival. nih.govkoreascience.kr

Table 2: Influence of β-Carbolines on Mitochondrial Parameters During Toxin-Induced Stress This interactive table outlines the protective effects of β-carbolines on key mitochondrial functions that are critical for preventing programmed cell death.

| Mitochondrial Parameter | Effect of Toxin (e.g., SNAP) | Effect of β-Carboline Treatment | Reference |

|---|---|---|---|

| Transmembrane Potential | Decreased | Inhibited the decrease | nih.govnih.gov |

| Cytochrome c Release | Increased | Inhibited the release | nih.govnih.govkoreascience.kr |

| Permeability Transition | Induced | Inhibited | nih.gov |

| ROS Formation | Increased | Inhibited | nih.govnih.gov |

Cellular Detoxification Mechanisms

The biotransformation and elimination of compounds are critical for preventing toxicity. Emerging evidence suggests that specific enzymatic pathways are involved in the metabolism of β-carbolines, which may represent a route of detoxification.

Studies have proposed that Nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme involved in cellular metabolism, may possess β-carboline N-methyltransferase activity. nih.govkcl.ac.uk Research has demonstrated that recombinant NNMT can N-methylate the parent β-carboline norharman to its methylated metabolite. nih.govkcl.ac.ukresearchgate.net This enzymatic conversion is suggested to be a novel detoxification pathway. nih.govkcl.ac.uk In comparative toxicity studies, the precursor norharman was found to be more toxic than its N-methylated product, supporting the hypothesis that methylation serves to detoxify the compound. nih.govkcl.ac.uk While this research focused on norharman, it provides a plausible model for the metabolic fate and detoxification of related methylated β-carbolines like this compound.

Role in Disease Pathogenesis: Preclinical Perspectives

Models of Neurodegenerative Disorders

Preclinical studies utilizing animal models have been instrumental in characterizing the neurotoxic profile of 9-MeNH. These models, particularly those focused on neurodegenerative conditions like Parkinson's disease, have demonstrated the compound's ability to replicate specific pathological hallmarks of the disease.

Systematic administration of 9-Mono-N'-methylnorharman to animals has been shown to induce a state of parkinsonism. nih.gov Studies in C57BL/6 mice, a strain commonly used in Parkinson's disease research, have shown that this compound can provoke behavioral, neurochemical, and cellular changes akin to those seen in Parkinson's disease. nih.govnih.gov

In animal models, the administration of 9-MeNH leads to distinct motor deficits that are characteristic of parkinsonism.

Bradykinesia: Mice treated with 9-MeNH exhibit bradykinesia, which is a slowness of movement. nih.gov

Table 1: Behavioral Effects of this compound in Animal Models An interactive data table. Click on headers to sort.

| Behavioral Parameter | Observation in Animal Model (Mouse) | Reference |

|---|---|---|

| Locomotor Activity | Reduction in movement | nih.gov |

| Bradykinesia | Induction of slowed movement | nih.gov |

The motor impairments induced by 9-MeNH are correlated with significant changes in key neurotransmitter systems in the brain. The compound has a potent effect on both the dopaminergic and serotonergic systems. nih.govnih.gov

Dopamine (B1211576) Depletion: 9-MeNH administration leads to a marked decrease in dopamine levels in several brain regions, including the striatum and the midbrain. nih.gov The nigrostriatal dopamine pathway is critical for motor control, and its disruption is a primary feature of Parkinson's disease. nih.gov

Serotonin (B10506) Depletion: Unlike some other related beta-carbolines that primarily affect dopamine, 9-MeNH also potently decreases the content of serotonin in various brain regions. nih.gov Serotonin is another key monoamine neurotransmitter involved in regulating mood, cognition, and motor function.

Table 2: Neurochemical Effects of this compound in Mouse Brain An interactive data table. Click on headers to sort.

| Neurotransmitter | Brain Region | Effect | Reference |

|---|---|---|---|

| Dopamine | Striatum, Midbrain | Potent Decrease | nih.gov |

| Serotonin | Various Regions | Potent Decrease | nih.gov |

The neurochemical changes are underpinned by damage at the cellular level within the substantia nigra, a key brain area affected in Parkinson's disease. nih.gov The substantia nigra pars compacta contains a high density of dopaminergic neurons that are crucial for motor control. nih.gov

Immunohistochemical analysis of the brains of mice treated with 9-MeNH reveals a significant loss of these dopaminergic neurons. nih.gov This is quantified by a reduction in the number of tyrosine hydroxylase (TH)-positive cells, as tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine. In preclinical studies, the number of these essential neurons in the substantia nigra pars compacta was diminished to approximately 66% of the levels seen in control animals. nih.gov

The toxicity of this compound appears to be linked to its metabolic conversion to a more potent neurotoxin. Research indicates that simple beta-carbolines like norharman can undergo sequential N-methylation in the body. nih.gov

The pathway suggests that norharman is first methylated to form compounds including 9-MeNH. Subsequently, 9-MeNH can be further methylated to form the quaternary amine, 2,9-di-N,N'-methylated norharmanium cation (2,9-Me2NH+). nih.gov This di-methylated cation is a highly toxic metabolite. nih.gov

Crucially, the formation of 2,9-Me2NH+ was found to be significantly higher in the brains of mice that received 9-MeNH compared to those treated with norharman or 2-mono-N-methylated norharmanium cation. nih.gov This suggests that the methylation at the 9-indole nitrogen position, creating 9-MeNH, is a critical and rate-limiting step for the subsequent formation of the highly toxic 2,9-Me2NH+ and the development of severe neurotoxicity. nih.gov In cell cultures, 2,9-Me2NH+ was found to be selectively toxic to dopamine-producing neurons at lower concentrations. nih.gov

Parkinsonism Induction in Animal Models

Preclinical Exploration in Other Disease Contexts

While the role of this compound has been specifically investigated in preclinical models of neurodegeneration, its exploration in other disease contexts is not well-documented in current scientific literature. The research focus has remained heavily concentrated on its neurotoxic properties and its potential as an endogenous factor in parkinsonism. Studies on other beta-carboline derivatives have explored potential antitumor effects, but specific preclinical data on this compound in oncology, inflammatory diseases, or cardiovascular conditions are largely absent from published research. Therefore, its pathological or therapeutic relevance outside the domain of neurotoxicology remains an open area for future investigation.

Anticonvulsant Potential

While many β-carboline compounds are known to be proconvulsant or neurotoxic, this compound has demonstrated a different profile in preclinical investigations. Some studies suggest that specific β-carbolines possess anticonvulsant properties. researchgate.net The anticonvulsant activity of new chemical entities is often evaluated in established preclinical rodent models, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure model, which represent different types of seizures. biorxiv.orgnih.gov

The maximal electroshock and 6 Hz seizure models are considered to be experimental representations of tonic-clonic and partial seizures in humans. jpccr.eufrontiersin.org The scPTZ test is predictive of activity against generalized nonconvulsive myoclonic and absence seizures. mdpi.com Although direct studies detailing the efficacy of this compound in these specific, standardized anticonvulsant models are not extensively reported in the provided results, the broader class of β-carbolines has been noted for its diverse pharmacological properties, including anticonvulsant effects. researchgate.net Further research is required to fully characterize the anticonvulsant profile of this compound and determine its efficacy and potential mechanisms of action in these validated seizure models.

Implications in Cancer Biology (NNMT-related)

A significant area of preclinical research for this compound and related compounds involves its interaction with nicotinamide (B372718) N-methyltransferase (NNMT). NNMT is a cytoplasmic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. uniovi.esnih.gov It catalyzes the N-methylation of nicotinamide and other pyridine (B92270) compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor, which produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNAM). nih.govacs.org

Overexpression of NNMT has been identified in a wide array of human cancers, including those of the thyroid, lung, liver, kidney, bladder, and colon, where its increased expression is often associated with tumor progression, metastasis, and poorer clinical outcomes. uniovi.esnih.govnih.gov This has positioned NNMT as an attractive therapeutic target for cancer treatment. uniovi.esnwo.nl By consuming the universal methyl donor SAM, NNMT can alter the cellular SAM:SAH ratio, which in turn impacts the methylation potential of the cell. nih.gov This can lead to an altered epigenetic state, including the hypomethylation of histones and other proteins involved in tumorigenesis. nih.gov

The development of NNMT inhibitors is an active area of research. mdpi.com These inhibitors aim to counteract the effects of NNMT overexpression in cancer cells. Preclinical studies have shown that inhibiting NNMT can lead to decreased tumor burden and reduced cancer cell proliferation. uniovi.es For instance, in an orthotopic intraperitoneal model of ovarian cancer, an NNMT inhibitor was shown to reduce tumor growth. uniovi.es The mechanism involves the regulation of the methyl donor balance within cancer cells. uniovi.es

While this compound itself is a β-carboline, the strategy of inhibiting NNMT with small molecules is a key focus in oncology research. acs.orgnih.gov The development of potent and selective NNMT inhibitors is considered a promising approach for cancer therapy. nih.govfrontiersin.org Research has led to the design of various NNMT inhibitors, and their effects have been evaluated in cell-based assays and animal models, demonstrating the potential of this strategy to combat cancer. acs.orgmdpi.com

Metabolic Transformations and Metabolite Analysis

In Vivo Metabolism and Biotransformation Pathways

In vivo studies demonstrate that 9-Mono-N'-methylnorharman is a substrate for further metabolic processes, primarily through N-methylation. nih.gov The principal biotransformation pathway involves the methylation of the 9-indole nitrogen, a critical step that significantly influences its biological effects. nih.govscispace.com This process converts 9-MeNH into a more complex methylated derivative.

Formation and Characterization of Toxic Metabolites

The metabolism of 9-MeNH gives rise to metabolites with significant toxic potential. The characterization of these metabolites is essential for understanding the mechanisms underlying their neurotoxicity.

A key and highly toxic metabolite formed from 9-MeNH is the 2,9-di-N,N'-methylated norharmanium cation (2,9-Me2NH+). nih.gov Research indicates that the methylation of the 9-indole nitrogen in 9-MeNH is a rate-limiting step for the subsequent formation of this toxic cation. nih.govscispace.com Studies in mice have shown that the administration of 9-MeNH leads to a substantially higher formation of 2,9-Me2NH+ in the brain compared to the administration of other precursors like norharman (NH) or the 2-mono-N-methylated norharmanium cation (2-MeNH+). nih.gov

Specifically, the brain concentration of the toxic metabolite 2,9-Me2NH+ was found to be 14 times higher in mice treated with 9-MeNH than in those treated with norharman, and 8 times higher than in those treated with 2-MeNH+. nih.gov

Table 1: Relative Formation of 2,9-Me2NH+ from Different Precursors

| Precursor Administered | Relative Fold Increase of 2,9-Me2NH+ in Brain (vs. Norharman) | Relative Fold Increase of 2,9-Me2NH+ in Brain (vs. 2-MeNH+) |

| This compound (9-MeNH) | 14 | 8 |

| Norharman (NH) | 1 | Not Applicable |

| 2-Mono-N-methylated norharmanium cation (2-MeNH+) | Not Applicable | 1 |

Data sourced from studies in C57BL/6 mice. nih.gov

The metabolites of 9-MeNH exhibit distinct neurotoxic profiles. The primary toxic metabolite, 2,9-Me2NH+, has been shown to be a potent neurotoxin. nih.gov In vitro studies using cultured mesencephalic cells from rat embryos revealed that 2,9-Me2NH+ demonstrates dose-dependent differential toxicity. nih.govscispace.com At lower concentrations, it selectively induces cell death in tyrosine hydroxylase (TH)-positive neurons, which are characteristic of dopaminergic neurons. nih.govscispace.com However, at higher concentrations, its toxicity becomes non-specific, affecting all neurons. nih.govscispace.com

The administration of 9-MeNH in mice resulted in a significant reduction in the number of TH-positive cells in the substantia nigra pars compacta, a key brain region for motor control. nih.gov This finding highlights the potent in vivo neurotoxic potential stemming from the metabolic conversion of 9-MeNH.

Table 2: Effects of 9-MeNH Administration on Dopaminergic Neurons

| Parameter | Observation in 9-MeNH-Treated Mice | Control Group Comparison |

| Tyrosine Hydroxylase (TH)-Positive Cells in Substantia Nigra | Diminished to 66% of control values | 100% |

| Dopamine (B1211576) (DA) Content | Potently decreased in various brain regions | Normal levels |

| Serotonin (B10506) Content | Potently decreased in various brain regions | Normal levels |

Findings from a 7-day systemic administration study in C57BL/6 mice. nih.gov

Enzymatic Regulation of Metabolism (e.g., NNMT-mediated detoxification)

The enzymatic processes governing the metabolism of 9-MeNH are central to its toxic potential. The N-methylation of β-carbolines is catalyzed by methyltransferase enzymes. nih.govuniovi.es Nicotinamide (B372718) N-methyltransferase (NNMT) is a key enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds, utilizing S-adenosyl-L-methionine (SAM) as the universal methyl donor. nih.govfrontiersin.orgelsevierpure.com

Given that the critical step in the biotransformation of 9-MeNH is N-methylation, enzymes like NNMT are implicated in its metabolic pathway. nih.gov The process of methylation can be viewed as a "detoxification" step for some xenobiotics, preparing them for excretion. openaccessjournals.com However, in the case of 9-MeNH, this enzymatic methylation leads to "toxification," by creating the more potent neurotoxin, 2,9-Me2NH+. nih.govteikyo.jp The regulation of NNMT activity in tissues like the liver and brain could therefore be a critical factor in determining the rate of formation of this toxic metabolite and the subsequent risk of neurotoxicity. elsevierpure.comnih.gov The expression and activity of NNMT are tissue-specific and can be influenced by various physiological and pathological conditions, suggesting that individual metabolic differences could affect susceptibility to the neurotoxic effects of 9-MeNH and related compounds. uniovi.es

Structure Activity Relationship Sar Studies

Structural Determinants of Biological Activity

The biological activity of 9-Mono-N'-methylnorharman (also known as 9-methyl-β-carboline or 9-Me-BC) is determined by its tricyclic pyrido[3,4-b]indole core and, most significantly, by the methyl group at the indole (B1671886) nitrogen (N-9) position. wikipedia.org This specific methylation imparts distinct properties compared to the unsubstituted parent compound, norharman, or isomers methylated at other positions.

Key activities associated with this structure include:

Monoamine Oxidase (MAO) Inhibition : this compound is a known inhibitor of monoamine oxidase, with a greater selectivity for MAO-A over MAO-B. wikipedia.orgnih.gov This inhibition is a critical aspect of its biological activity, potentially contributing to antidepressant-like effects by reducing the breakdown of neurotransmitters like serotonin (B10506) and noradrenaline. wikipedia.org

Neurotrophic Factor Stimulation : Studies have shown that this compound can stimulate the expression of several neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), in astrocytes. wikipedia.orgnih.gov This activity is linked to the potential for neuroprotective and regenerative effects. nih.gov

Photosensitizing Properties : Research on N-methyl-β-carboline alkaloids indicates that methylation can enhance their photosensitizing properties. Specifically, N(9)-substituted β-carbolines have demonstrated high photosensitizing efficiency, inducing DNA photodamage through the oxidation of purines. rsc.org

The presence and position of the methyl group are paramount. For instance, in studies of 1-aryl-β-carbolines, methylation of the indole nitrogen (N-9) was found to have a complex effect on receptor binding affinity, demonstrating that this position is a key modulator of biological interaction. acs.org

Methylation Pattern and its Influence on Activity and Toxicity

The methylation pattern of the β-carboline skeleton is a critical factor determining the balance between beneficial activity and toxicity. While mono-methylation at the N-9 position confers the activities described above, further methylation drastically alters the compound's toxicological profile.

This compound is a precursor, or protoxin, for the more toxic 2,9-di-N,N'-methylated norharmanium cation (2,9-Me2NH+). nih.gov The sequential N-methylation of β-carbolines is a "bioactivation" route that can lead to the formation of neurotoxic quaternary ions. nih.gov These dimethylated cations are structurally similar to the known parkinsonian toxicant MPP+ (1-methyl-4-phenylpyridinium) and are considered potent neurotoxins that inhibit mitochondrial complex I. rsc.orgresearchgate.net

| Precursor Administered | Relative Formation of 2,9-Me2NH+ in Mouse Brain |

| Norharman (NH) | 1x |

| 2-Methylnorharman (2-MeNH+) | ~1.75x |

| This compound (9-MeNH) | 14x |

| Data derived from a study comparing metabolite formation in mice. nih.gov |

Comparison with Related Beta-Carboline Derivatives

The importance of the methylation pattern is best understood by comparing this compound to its close chemical relatives.

Norharman : The unsubstituted parent compound. It can be sequentially methylated in vivo to form 2-methylnorharman and subsequently the toxic 2,9-dimethylnorharmanium cation. nih.gov However, its conversion to the toxic metabolite is far less efficient than that of this compound. nih.gov

2-Methylnorharman : This isomer, with methylation on the pyrido-nitrogen (N-2), is also a precursor to the toxic 2,9-dimethylnorharmanium cation. nih.gov However, like norharman, its conversion rate is significantly lower than that of this compound, highlighting the importance of the initial N-9 methylation for subsequent toxicity. nih.gov

2,9-Dimethylnorharmanium (2,9-Me2NH+) : This fully N-methylated quaternary cation is not a precursor but an end-product of the methylation pathway. It is a potent neurotoxin that can induce parkinsonism-like symptoms and is toxic to dopaminergic neurons. nih.govresearchgate.net Unlike the mono-methylated compounds which can show protective effects, the dimethylated form is primarily associated with toxicity. researchgate.net

| Compound | Key Structural Feature | Role/Activity | Relative Toxicity/Toxicity Potential |

| Norharman | Unsubstituted β-carboline | Protoxin | Low |

| This compound | Methyl group at N-9 | MAO-A Inhibitor, Neurotrophic Factor Stimulator, Potent Protoxin | Moderate (as a precursor) |

| 2-Methylnorharman | Methyl group at N-2 | Protoxin | Low |

| 2,9-Dimethylnorharmanium | Methyl groups at N-2 and N-9 (Cation) | Neurotoxin, Mitochondrial Complex I Inhibitor | High |

| This table provides a comparative summary based on findings from multiple studies. wikipedia.orgnih.govresearchgate.net |

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational methods are invaluable for elucidating the structure-activity relationships of β-carboline derivatives. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are used to explore the molecular requirements for biological activity. researchgate.net

Molecular Docking : Docking simulations are employed to investigate the possible binding modes of β-carboline derivatives into the active sites of target proteins, such as enzymes or receptors. researchgate.netrsc.org These studies help to understand the conformational, steric, and lipophilic factors necessary for potent biological activity. nih.govacs.org For example, docking studies on related derivatives have helped differentiate between active and inactive analogues for inhibiting enzymes like phosphodiesterase 5 (PDE5). nih.govacs.org

3D-QSAR : This method is used to build models that correlate the three-dimensional properties of a series of compounds with their biological activities. researchgate.net For β-carbolines, QSAR models have been established to investigate their anticancer activities, helping to guide the design of new, more potent derivatives. researchgate.net

Topological Descriptors : The prediction of biological activity can also be made using topological descriptors, which quantify aspects of molecular structure like size, branching, and connectivity. scirp.org Studies have shown that such indices can be reliable descriptors for predicting the activity of various β-carboline derivatives. scirp.org

These computational approaches provide a rational basis for designing new compounds and for understanding the nuanced SAR of molecules like this compound.

Advanced Research Methodologies and Models

In Vitro Experimental Systems

A variety of in vitro systems have been employed to dissect the mechanisms of action of 9-MeNH at the cellular and molecular level. These systems offer controlled environments to study specific cellular processes and interactions.

Dopaminergic Neuron Cell Cultures (e.g., PC12 cells, SH-SY5Y cells, primary mesencephalic cultures)

Dopaminergic neuron cell cultures are fundamental in studying compounds with potential relevance to neurodegenerative diseases like Parkinson's disease.

PC12 Cells: The rat pheochromocytoma cell line, PC12, is a widely used model in neuroscience research. nih.gov These cells, which can be differentiated to exhibit a dopaminergic phenotype, are capable of producing dopamine (B1211576) and expressing the dopamine transporter. nih.gov Research has utilized differentiated PC12 cells to investigate the effects of various compounds on dopaminergic neurons. nih.gov For instance, studies have explored the protective effects of β-carbolines against cytotoxicity in this cell line. nih.govnih.gov While some β-carboline precursors and metabolites can be toxic at high concentrations, others have shown protective effects against oxidative stress. nih.gov

SH-SY5Y Cells: The human neuroblastoma cell line, SH-SY5Y, is another crucial in vitro model for neurological research, including studies on Parkinson's disease. nih.govd-nb.info These cells are of human origin and can be differentiated to display a catecholaminergic phenotype, capable of synthesizing both dopamine and norepinephrine. nih.govnih.gov Their use is widespread in screening for neurotoxicity and investigating the cellular mechanisms of neurodegeneration. nih.gov Research has explored the effects of β-carbolines in SH-SY5Y cells, including the potential neuroprotective role of some of these compounds.

Primary Mesencephalic Cultures: Primary cultures of mesencephalic neurons, derived from embryonic mouse brains, provide a more physiologically relevant model for studying dopaminergic neurons. nih.gov These cultures contain a mixed population of cells, including dopaminergic neurons, and are invaluable for investigating neuroprotective and neuroregenerative effects of compounds. nih.gov Studies have shown that certain β-carbolines can promote the differentiation and survival of dopaminergic neurons in these cultures. nih.govresearchgate.net For example, 9-methyl-β-carboline has been observed to increase the number of differentiated dopaminergic neurons and reduce inflammatory markers in primary mesencephalic cultures. nih.gov Conversely, other β-carboline derivatives have been found to be neurotoxic to dopaminergic neurons in this system. nih.govresearchgate.netamsterdamumc.nl

Table 1: Dopaminergic Neuron Cell Culture Models in 9-Mono-N'-methylnorharman Research

| Cell Line/Culture | Organism | Cell Type | Key Characteristics Relevant to Research |

| PC12 | Rat | Pheochromocytoma | Differentiates into a dopaminergic phenotype; produces dopamine and expresses dopamine transporter. nih.gov |

| SH-SY5Y | Human | Neuroblastoma | Human origin; can be differentiated to a catecholaminergic phenotype; synthesizes dopamine and norepinephrine. nih.govnih.gov |

| Primary Mesencephalic Cultures | Mouse | Mixed neuronal and glial cells | Physiologically relevant model containing dopaminergic neurons; used to study neuroprotection and regeneration. nih.gov |

Hippocampal Cell Lines (e.g., HT-22)

The HT-22 cell line, an immortalized mouse hippocampal neuronal cell line, serves as a valuable tool for investigating mechanisms of neuronal cell death, particularly glutamate-induced toxicity. merckmillipore.comsigmaaldrich.com While not dopaminergic, these cells are used to study broader aspects of neuronal function and protection. nih.govnih.gov Research has demonstrated that certain β-carbolines can inhibit oxidative toxicity in the HT-22 hippocampal cell line. nih.gov

Three-Dimensional (3D) Cell Culture Models

The development of 3D cell culture models represents a significant step forward in creating more physiologically relevant in vitro systems. nih.govfrontiersin.org These models, which can be scaffold-based or scaffold-free, better mimic the complex cell-cell and cell-matrix interactions found in native tissues compared to traditional 2D cultures. frontiersin.orgresearchgate.net Techniques such as multicellular spheroids, organoids, and bioprinting are being increasingly utilized in drug discovery and disease modeling. nih.govnih.gov While specific studies on 9-MeNH using 3D models are not yet widely reported, the application of these advanced systems holds great promise for future research into its effects on complex neural tissues.

Enzyme Activity Assays (e.g., MAO, NNMT)

Enzyme activity assays are crucial for determining the interaction of compounds with specific enzymes. sigmaaldrich.com These assays are used to identify inhibitors or substrates of enzymes like monoamine oxidase (MAO) and nicotinamide (B372718) N-methyltransferase (NNMT).

MAO: Various indole (B1671886) β-carbolines have been shown to inhibit the activity of both MAO-A and MAO-B. nih.gov

NNMT: NNMT is an enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds. acs.orgnih.gov Overexpression of NNMT has been linked to several diseases. acs.orgnih.govfrontiersin.org Assays to measure NNMT activity are important for identifying inhibitors that could have therapeutic potential. nih.gov

Biophysical Techniques (e.g., Microscale Thermophoresis, Surface Plasmon Resonance)

Biophysical techniques provide quantitative data on the binding affinity and kinetics of molecular interactions.

Microscale Thermophoresis (MST): MST is a technique that measures the motion of molecules in a temperature gradient to determine binding affinities. sygnaturediscovery.com It is a powerful tool for studying protein-ligand interactions in solution without the need for immobilization. sygnaturediscovery.comsemanticscholar.org

Surface Plasmon Resonance (SPR): SPR is another widely used biophysical method to study biomolecular interactions in real-time. frontiersin.orgnih.gov It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing data on association and dissociation rate constants. frontiersin.orgnih.gov Both MST and SPR are valuable for characterizing the direct interaction of compounds like 9-MeNH with their molecular targets. semanticscholar.orgfrontiersin.orgnih.govnih.gov

In Vivo Preclinical Animal Models

In vivo preclinical animal models are essential for understanding the systemic effects of a compound and its potential therapeutic or toxicological profile. nih.govfda.govmdpi.com These models allow for the evaluation of a substance's impact on a whole organism, including its effects on behavior and organ systems. mdpi.comnih.gov

In the context of 9-MeNH research, C57BL/6 mice have been used to investigate its in vivo effects. nih.gov Studies involving the systemic administration of 9-MeNH to these mice have reported the induction of parkinsonism-like symptoms, including bradykinesia and reduced locomotion. nih.gov These studies also observed a decrease in dopamine and serotonin (B10506) levels in various brain regions, as well as a reduction in the number of tyrosine hydroxylase-positive cells in the substantia nigra. nih.gov Such findings highlight the importance of in vivo models in characterizing the potential neurotoxic effects of this compound. nih.gov

Murine Models of Parkinsonism

Murine models are fundamental in Parkinson's disease (PD) research, allowing for the study of disease mechanisms and the testing of potential treatments. nih.gov Neurotoxin-based models are widely used to replicate the dopaminergic neurodegeneration characteristic of PD. nih.gov One such model involves the administration of 1-methyl-4-phenyl-pyridinium ion (MPP+), a potent dopaminergic neurotoxin that inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and cell death. nih.govnih.gov

In a key study, the restorative effects of 9-methyl-beta-carboline, a derivative of norharman, were investigated in a rat model of Parkinsonism induced by MPP+. nih.gov Rats were pretreated with MPP+ for 28 days, which resulted in a significant reduction of dopamine levels. nih.gov Subsequent administration of 9-methyl-beta-carboline for 14 days demonstrated significant restorative effects. nih.gov The compound reversed the dopamine-depleting effects of the neurotoxin in the striatum and restored the number of tyrosine hydroxylase-immunoreactive neurons in the substantia nigra to normal levels. nih.gov These findings highlight the utility of neurotoxin-based murine models in demonstrating the neurorestorative potential of beta-carbolines. nih.gov

| Parameter | MPP+ Treated Group | MPP+ and 9-Methyl-beta-carboline Treated Group | Reference |

|---|---|---|---|

| Striatal Dopamine Levels | Reduced by ~50% | Reversed the dopamine-lowering effect | nih.gov |

| Tyrosine Hydroxylase-Immunoreactive Cells (Substantia Nigra) | Decreased number | Number reached normal values | nih.gov |

| Mitochondrial Complex I Activity | No significant change compared to control | Increased by ~80% compared to MPP+ group | nih.gov |

Genetic and Transgenic Animal Models

While neurotoxin models are effective in replicating dopaminergic cell loss, genetic and transgenic animal models provide insights into the hereditary aspects of Parkinson's disease. nih.govcriver.com These models are created by introducing specific genetic mutations or transgenes associated with familial forms of PD, such as those in the SNCA (alpha-synuclein) or LRRK2 (leucine-rich repeat kinase 2) genes. nih.govalzforum.org Transgenic models can more closely mirror human pathologies and are crucial for exploring underlying mechanisms and the translational potential of therapeutic targets. criver.com

For instance, transgenic mice overexpressing mutant forms of human alpha-synuclein (B15492655) can develop progressive loss of dopaminergic neurons and motor deficits. alzforum.org Similarly, knock-out models, where a specific gene is inactivated, can reveal the role of certain proteins in neuroprotection. alzforum.orgunioviedo.es Although specific studies using transgenic models to evaluate this compound are not yet prevalent, these models offer a powerful platform. They could be employed to investigate whether the compound's neurorestorative effects are mediated through pathways involving proteins like LRRK2 or by mitigating the toxic effects of alpha-synuclein aggregation. The use of CRISPR/Cas9 technology has further enhanced the efficiency of creating these genetically modified animal models for research. umich.edu

Xenograft and Patient-Derived Xenograft (PDX) Models (for other disease contexts)

Xenograft models, particularly patient-derived xenograft (PDX) models, represent a significant advancement in preclinical research, primarily in oncology. reactionbiology.comamegroups.org These models involve the implantation of human tumor tissue into immunocompromised mice. reactionbiology.com PDX models are highly valued because they maintain the histological and genetic characteristics of the original patient tumor, providing a clinically relevant platform for testing drug efficacy and developing personalized medicine strategies. amegroups.orgchampionsoncology.com

While the primary application of xenograft models is in cancer research, their utility could extend to other disease contexts. reactionbiology.comcrownbio.com For a compound like this compound, should its biological activities suggest potential applications beyond neuroprotection (e.g., in cancer), PDX models would be an invaluable tool. They allow for the evaluation of a compound's efficacy against a diverse range of human tumors in a living organism, offering insights into drug action, kinetics, and toxicity in a system that closely mimics human disease. reactionbiology.comchampionsoncology.com Advanced techniques like next-generation sequencing can be applied to these models to perform detailed genomic and transcriptomic analysis, despite the presence of mouse-derived stromal cells. plos.org

Molecular and Biochemical Techniques

A range of molecular and biochemical techniques are essential for dissecting the mechanisms of action of compounds like this compound at a cellular level.

Immunohistochemical Analysis of Neuronal Markers (e.g., Tyrosine Hydroxylase)

Immunohistochemistry (IHC) is a critical technique for visualizing the distribution and abundance of specific proteins within tissues. nih.gov In the context of Parkinson's disease research, IHC for tyrosine hydroxylase (TH) is the gold standard for identifying and quantifying dopaminergic neurons. nih.govfrontiersin.org TH is the rate-limiting enzyme in the synthesis of dopamine, making it a reliable marker for these specific neurons. frontiersin.orgfrontiersin.org

In studies evaluating 9-methyl-beta-carboline, stereological counting of TH-immunoreactive cells in the substantia nigra was a key method. nih.gov Research showed that while the neurotoxin MPP+ caused a significant decrease in the number of these dopaminergic neurons, subsequent treatment with 9-methyl-beta-carboline restored the cell count to levels seen in control animals. nih.gov This provides direct anatomical evidence of the compound's neurorestorative effect. The intensity of TH staining can also provide information about the health and activity of dopaminergic systems. nih.gov

| Model/Condition | Observation | Finding | Reference |

|---|---|---|---|

| MPP+ Treated Rats | Stereological counts of TH-immunoreactive cells in the substantia nigra. | Significant decrease in the number of TH-positive neurons. | nih.gov |

| MPP+ and 9-Methyl-beta-carboline Treated Rats | Stereological counts of TH-immunoreactive cells in the substantia nigra. | The number of TH-positive neurons was restored to normal values. | nih.gov |

| Human Neostriatum (General Study) | Cell density analysis of TH-positive interneurons. | Sparsely distributed in the caudate nucleus (1.8 ± 1.1 cells/mm²) and putamen (1.6 ± 1.0 cells/mm²). | frontiersin.org |

Neurotransmitter Content Quantification

Quantifying neurotransmitter levels is crucial for understanding the functional state of neuronal circuits and the impact of therapeutic agents. Various methods are employed for this purpose, including microdialysis coupled with analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. mdpi.commdpi.com These methods allow for the precise measurement of neurotransmitters such as dopamine and its metabolites in specific brain regions. mdpi.com

The neuroprotective effect of 9-methyl-beta-carboline was functionally confirmed by measuring dopamine content. nih.gov The administration of MPP+ in rats led to a depletion of dopamine in the striatum by approximately 50%. nih.gov Treatment with 9-methyl-beta-carboline was shown to effectively reverse this dopamine deficit, demonstrating a functional recovery of the dopaminergic system. nih.gov More advanced techniques, such as vesicle impact electrochemical cytometry, even allow for the quantification of neurotransmitter content within individual synaptic vesicles, offering a high-resolution view of neurotransmission. frontiersin.org

Gene Expression Analysis (e.g., Neurotrophic Factors, Transcription Factors)

Investigating changes in gene expression provides deep insights into the molecular pathways modulated by a compound. Techniques like microarray technology and quantitative real-time PCR (qRT-PCR) are used to analyze the expression levels of thousands of genes simultaneously or to quantify specific transcripts of interest. researchgate.netnih.gov

Neurotrophic Factors: Studies on 9-methyl-beta-carboline have revealed its ability to modulate the expression of several crucial neurotrophic factors. nih.govresearchgate.net Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are proteins that support the growth, survival, and differentiation of neurons. unizg.hrmdpi.com Microarray analysis and RT-PCR of brain tissue from MPP+-treated rats that received 9-methyl-beta-carboline showed an induction of several neurotrophins, including BDNF and conserved dopamine neurotrophic factor (CDNF). nih.govresearchgate.net This upregulation of survival-promoting genes is a likely mechanism contributing to the observed neurorestorative effects. nih.govresearchgate.net

Transcription Factors: Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. mdpi.comembopress.org The changes in the expression of neurotrophic factors and other proteins are ultimately controlled by the activity of these transcription factors. elifesciences.orgnih.gov While the specific transcription factors that are directly targeted by this compound are a subject for further investigation, it is understood that the compound initiates a transcriptional cascade. elifesciences.orgkoreascience.kr For example, the oncogenic transcription factor MYCN is known to regulate a wide array of genes involved in cell proliferation and survival, and its activity can be inferred from the expression of its target genes. nih.gov Understanding how this compound influences key transcription factors will be critical to fully elucidating its mechanism of action.

| Gene Category | Specific Genes Upregulated | Method of Analysis | Reference |

|---|---|---|---|

| Neurotrophins/Neurotrophic Factors | Brain-Derived Neurotrophic Factor (BDNF) | Microarray, Single RT-PCR, Western Blot | nih.govresearchgate.net |

| Conserved Dopamine Neurotrophic Factor (CDNF) | Microarray, Single RT-PCR | nih.govresearchgate.net | |

| Cerebellin 1 Precursor Protein | Microarray, Single RT-PCR | nih.govresearchgate.net | |

| Ciliary Neurotrophic Factor (CNTF) | Microarray, Single RT-PCR | nih.govresearchgate.net |

Techniques for Assessing Oxidative Damage and Mitochondrial Function

The investigation of this compound's biological effects often necessitates a detailed assessment of its impact on oxidative stress and mitochondrial health. Mitochondrial dysfunction is a critical factor in neurodegeneration, and β-carbolines are known to have complex, sometimes contradictory, effects. nih.gov A variety of established techniques are utilized to measure these parameters, providing insights into the compound's mechanisms of action at a cellular level.

Oxidative damage is typically evaluated by measuring reactive oxygen species (ROS) or, more commonly, by quantifying the damage inflicted upon key biomolecules. cdnsciencepub.com Direct measurement of transient ROS can be challenging, leading researchers to often rely on assessing the more stable markers of damage to lipids, proteins, and nucleic acids. cdnsciencepub.com

Mitochondrial function is multifaceted, and its assessment involves several key assays. mdpi.com The disruption of mitochondrial function can be detected through measurements of mitochondrial membrane potential, calcium flux, superoxide (B77818) production, and the opening of the mitochondrial permeability transition pore. nih.govmdpi.com The opening of this pore can lead to the depolarization of the transmembrane potential, release of cytochrome c, and a loss of oxidative phosphorylation, ultimately impacting cell viability. nih.gov

A range of fluorescence-based assays are available for real-time measurements in live cells. mdpi.com For instance, the metabolic activity of isolated mitochondria can be measured using a resazurin (B115843) reduction assay, where the non-fluorescent resazurin is reduced to the highly fluorescent resorufin (B1680543) by mitochondrial oxidoreductases. nih.gov

Interactive Data Table: Common Assays for Oxidative Stress and Mitochondrial Function

| Parameter Assessed | Technique/Assay | Principle | Common Probes/Reagents | Detection Method |

|---|---|---|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | Fluorometric Analysis | Cationic fluorescent dyes accumulate in polarized mitochondria with intact membrane potentials. Depolarization, an early marker of apoptosis, leads to decreased fluorescence. mdpi.comresearchgate.net | TMRE (Tetramethylrhodamine, Ethyl Ester), TMRM (Tetramethylrhodamine, Methyl Ester), DiOC₆(3) nih.govmdpi.comresearchgate.net | Flow Cytometry, Fluorescence Microscopy, Microplate Reader nih.govmdpi.com |

| Mitochondrial Metabolic Activity | Resazurin Reduction Assay | Mitochondrial oxidoreductases reduce non-fluorescent resazurin to fluorescent resorufin, indicating metabolic activity. nih.gov | Resazurin | Fluorescence Microplate Reader nih.gov |

| Reactive Oxygen Species (ROS) | H₂O₂ Assay | In the presence of peroxidase, the probe reacts with hydrogen peroxide (H₂O₂) to produce a fluorescent product. cdnsciencepub.com | ADHP (10-acetyl-3,7-dihydroxy phenoxazine) | Fluorescence-based assays cdnsciencepub.com |

| Protein Oxidation | Thiol Detection Assays | Fluorometric probes react with free thiol groups on proteins. A decrease can indicate oxidative modification. cdnsciencepub.com | Thiol-reactive fluorescent probes | Fluorescence-based assays cdnsciencepub.com |

| Protein Oxidation | Biotin (B1667282) Switch Method | Detects S-nitrosylated or S-glutathionylated proteins by blocking free thiols, reducing the modified thiols, and then labeling the newly freed thiols with biotin for detection. cdnsciencepub.com | Biotin-coupled reagents | Avidin-based purification and detection (e.g., Western blotting) cdnsciencepub.com |

Computational Approaches

In silico methods are indispensable in modern chemical and pharmacological research, allowing for the prediction of molecular interactions and activities before undertaking laboratory experiments. For a compound like this compound, computational approaches can elucidate potential biological targets, binding affinities, and structure-activity relationships.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemsrc.com It is widely used in drug design to screen large databases of compounds against a biological target, such as an enzyme or receptor, to identify potential inhibitors or activators. mdpi.commdpi.com The process involves preparing the 3D structures of the ligand (e.g., this compound) and the target protein, followed by a search algorithm that generates various binding poses. researchgate.net These poses are then scored based on their binding energy, with lower energy values suggesting a more stable and favorable interaction. researchgate.net

Molecular dynamics (MD) simulations build upon docking results to provide a dynamic view of the protein-ligand complex over time. nih.gov By simulating the movements of atoms and molecules according to the laws of physics, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand, and provide a more detailed understanding of the binding interactions. nih.govmdpi.com This technique is crucial for verifying the stability of predicted interactions and for studying phenomena that occur over time, such as the opening of binding pockets or allosteric effects. mdpi.commdpi.com

Computational studies on related β-carboline derivatives have successfully used these methods to investigate their interaction with various biological targets, including monoamine oxidase (MAO). nih.govnih.gov In one such study, molecular docking and MD simulations were used to analyze how a series of β-carbolines bind to the active site of MAO-A. The simulations revealed key hydrophobic interactions and hydrogen bonds responsible for their inhibitory activity. nih.gov

Interactive Data Table: Examples of In Silico Studies on β-Carboline Derivatives

| Compound Class | Target Protein | Software Used | Key Findings | Reference |

|---|---|---|---|---|

| β-Carboline derivatives | Monoamine Oxidase A (MAO-A) | Not specified in abstract | Docking and MD simulations revealed geometric and energetic aspects of binding. Identified key hydrophobic interactions and hydrogen bonds. nih.govnih.gov | nih.gov, nih.gov |

| Tetrahydro-β-carboline derivatives | Kinesin Spindle Protein (Eg5) | Autodock-vina, Gromacs | Docking and MD simulations showed stable complex formation through multiple hydrogen bonds, validating the target. mdpi.com | mdpi.com |

| N9-substituted harmine (B1663883) derivatives | Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) | Not specified in abstract | Molecular docking revealed a binding energy of -9.74 kcal/mol for the most active compound. MD simulations confirmed the stability of the protein-ligand complex. nih.gov | nih.gov |

| β-Carboline analogues | SARS-CoV-2 nsp3 macrodomain | Glide XP | Docking identified ligands with high binding affinities (scores up to –10.72 kcal/mol) and binding free energies (e.g., –36.07 kcal/mol). scienceopen.com | scienceopen.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the activity of a chemical is determined by its structural properties. nih.gov

The QSAR workflow involves several steps:

Data Collection : A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. researchgate.net

Descriptor Calculation : For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., SlogP), and electronic features. researchgate.netnih.gov

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms like random forest, are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Model Validation : The model's predictive power is rigorously assessed using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). The model is also tested on an external set of compounds not used in the model-building process. researchgate.netresearchgate.net